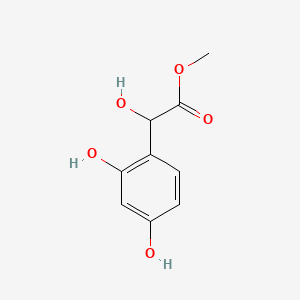

Methyl (2,4-dihydroxyphenyl)glycolate

Description

Properties

CAS No. |

67828-43-7 |

|---|---|

Molecular Formula |

C9H10O5 |

Molecular Weight |

198.17 g/mol |

IUPAC Name |

methyl 2-(2,4-dihydroxyphenyl)-2-hydroxyacetate |

InChI |

InChI=1S/C9H10O5/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8,10-12H,1H3 |

InChI Key |

OOJPWYDQMAVSQH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,4-dihydroxyphenyl)-2-hydroxyacetate typically involves the esterification of 2,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2,4-dihydroxybenzoic acid+methanolacid catalystmethyl 2-(2,4-dihydroxyphenyl)-2-hydroxyacetate+water

Industrial Production Methods

In an industrial setting, the production of methyl 2-(2,4-dihydroxyphenyl)-2-hydroxyacetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dihydroxyphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenolic esters.

Scientific Research Applications

Methyl 2-(2,4-dihydroxyphenyl)-2-hydroxyacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential antioxidant properties and its role in cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, cosmetics, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2,4-dihydroxyphenyl)-2-hydroxyacetate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and enzyme activities. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then exert its biological effects.

Comparison with Similar Compounds

Chemical Identity :

- Systematic Name : Methyl (2,4-dihydroxyphenyl)glycolate

- CAS Registry Number : 67828-43-7

- Molecular Formula : C₉H₁₀O₅

- Molecular Weight : 198.18 g/mol

- Synonyms: α,2,4-Trihydroxybenzeneacetic acid methyl ester, Benzeneacetic acid methyl ester derivative .

Structural Features :

The compound consists of a glycolic acid backbone esterified with a methyl group and substituted with a 2,4-dihydroxyphenyl moiety. This structure confers both hydrophilic (hydroxyl groups) and lipophilic (aromatic ring) properties, making it relevant in pharmaceutical and organic synthesis applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| This compound | 67828-43-7 | C₉H₁₀O₅ | 198.18 | 2,4-dihydroxyphenyl, glycolic ester | Antioxidant research, drug synthesis |

| Methyl 3,4,5-trihydroxybenzoate | Not specified | C₈H₈O₅ | 184.15 | Gallate ester, three hydroxyl groups | Drug candidates (e.g., antimicrobial) |

| Dopamine HCl | 62-31-7 | C₈H₁₂ClNO₂ | 189.64 | Catecholamine, primary amine | Neurotransmitter, cardiovascular drugs |

| Methyl cyclohexylphenylglycolate | Not specified | C₁₆H₂₀O₃ | 260.33 | Cyclohexyl, phenyl, glycolic ester | Organic intermediates, chiral synthesis |

| Dimethyl methylphosphonate | 756-79-6 | C₃H₉O₃P | 124.08 | Phosphonate ester | Flame retardants, chemical precursors |

Key Findings :

Structural Diversity :

- This compound differs from methyl 3,4,5-trihydroxybenzoate in hydroxyl group positioning and aromatic substitution. The latter’s three hydroxyl groups enhance water solubility but may reduce membrane permeability .

- Dopamine HCl shares the dihydroxyphenyl motif but lacks the glycolic ester, limiting its use in esterase-sensitive applications .

Drug-Likeness: Based on Lipinski’s Rule of Five (Table 3 in ), polyphenolic esters like methyl 3,4,5-trihydroxybenzoate exhibit favorable drug-likeness (e.g., bioavailability score: 0.55). This compound likely shares similar properties due to its hydroxyl-rich structure but may require optimization for synthetic accessibility .

Synthesis Methods :

- Methyl glycolate derivatives are often synthesized via catalytic coupling with solid superacids (e.g., sulfonic acid resins) . Enzymatic oxidation methods (e.g., using fusion enzymes) offer greener alternatives to traditional chemical oxidation, reducing over-oxidation risks .

Market and Safety: Methyl glycolate (CAS 96-35-5) has a mature market driven by coal-to-glycol technology, with applications in glyoxylic acid production . Safety profiles vary: dimethyl methylphosphonate is highly toxic (acute oral LD₅₀: 5,400 mg/kg in rats), whereas polyphenolic esters generally exhibit lower toxicity .

Research Implications

- Antioxidant Potential: The 2,4-dihydroxyphenyl group may enhance radical-scavenging activity compared to mono-hydroxyl analogs.

- Synthetic Challenges : Ester hydrolysis under physiological conditions could limit bioavailability, necessitating prodrug strategies .

- Regulatory Gaps: No explicit safety data (GHS classification) exists for this compound, unlike dopamine HCl or dimethyl methylphosphonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.